5-苄基-6-甲基硫代尿嘧啶

货号 B1331736

CAS 编号:

36361-79-2

分子量: 232.3 g/mol

InChI 键: DNEXCHUDIUXJAZ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methylthiouracil is an organosulfur compound used as an antithyroid preparation . It’s a thioamide, closely related to propylthiouracil . Benzylthiouracil is also an antithyroid preparation .

Synthesis Analysis

Methylthiouracil is prepared by condensation of ethyl acetoacetate with thiourea . Further work in this series shows that better activity was obtained by incorporation of a lipophilic side chain .Molecular Structure Analysis

The molecular formula of Methylthiouracil is C5H6N2OS . The IUPAC name is 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one .Physical And Chemical Properties Analysis

The average mass of Methylthiouracil is 142.18 Da . The predicted density is 1.4±0.1 g/cm3, and the index of refraction is 1.615 .科学研究应用

Application 3: Drug Interactions

- Results or Outcomes : For example, the therapeutic efficacy of Methylthiouracil can be decreased when used in combination with Acalabrutinib. The risk or severity of adverse effects can be increased when Acebutolol is combined with Methylthiouracil .

Application 4: Treatment of Hyperthyroidism

- Methods of Application : Methylthiouracil is administered orally to patients diagnosed with hyperthyroidism. The drug acts to decrease the formation of stored thyroid hormones .

- Results or Outcomes : While it is not used clinically in the United States, it has a similar mechanism of action and side effect profile to that of propylthiouracil .

Application 5: Drug Interactions

- Results or Outcomes : For example, the therapeutic efficacy of Methylthiouracil can be decreased when used in combination with Acalabrutinib. The risk or severity of adverse effects can be increased when Acebutolol is combined with Methylthiouracil .

Application 6: Synthesis of Nucleosides

属性

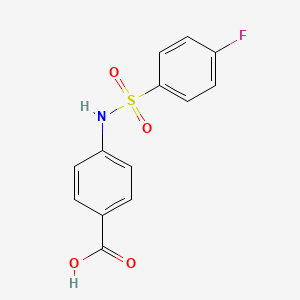

IUPAC Name |

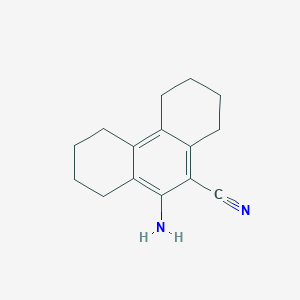

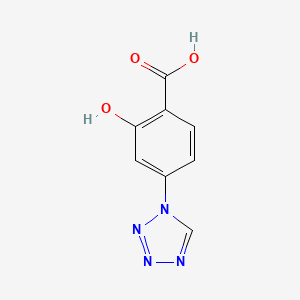

5-benzyl-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-8-10(11(15)14-12(16)13-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNEXCHUDIUXJAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=S)N1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189886 |

Source

|

| Record name | 5-Benzyl-6-methylthiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzyl-6-methylthiouracil | |

CAS RN |

36361-79-2 |

Source

|

| Record name | 5-Benzyl-6-methylthiouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036361792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzyl-6-methylthiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid](/img/structure/B1331657.png)

![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1331672.png)

![2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid](/img/structure/B1331681.png)